TAS0728
概要
説明
TAS0728は、ヒト上皮成長因子受容体2(HER2)を選択的に標的とする、新規の低分子、共有結合型キナーゼ阻害剤です。 HER2は、上皮成長因子受容体、HER2、HER3、HER4を含むERBBファミリーの受容体型チロシンキナーゼのメンバーです。 HER2の遺伝子異常は、様々な癌で報告されており、有望な治療標的となっています .
科学的研究の応用
TAS0728は、特にHER2増幅腫瘍モデルにおいて、前臨床モデルで強力な抗腫瘍活性を示しました。 それは、単剤療法とHER2標的抗体との併用療法の両方で効果的でした。 この化合物は、HER2シグナル依存性腫瘍を有するマウス異種移植モデルで腫瘍退縮を誘導する能力を示し、HER2駆動癌細胞を有する腹腔播種マウスモデルで、明らかな毒性なしに生存上の利点を示しました . This compoundは現在、HER2活性化癌の治療における潜在的な治療応用について臨床試験で評価されています .
生化学分析
Biochemical Properties
TAS0728 has high specificity for HER2 over wild-type EGFR . It potently inhibits the phosphorylation of mutated HER2 and wild-type HER2 . Once this compound binds to HER2 kinase, the inhibitory activity is not affected by a high ATP concentration .
Cellular Effects
This compound exhibits robust and sustained inhibition of the phosphorylation of HER2, HER3, and downstream effectors . This leads to the induction of apoptosis in HER2-amplified breast cancer cells and in tumor tissues of a xenograft model .
Molecular Mechanism
The molecular mechanism of this compound involves covalent binding to HER2 at C805, which selectively inhibits its kinase activity . This binding is not affected by high ATP concentrations, indicating a strong and stable interaction .
Temporal Effects in Laboratory Settings
This compound has shown potent antitumor activity in preclinical models . It induced tumor regression in mouse xenograft models bearing HER2 signal-dependent tumors and exhibited a survival benefit without any evident toxicity .
Dosage Effects in Animal Models
It has been shown to induce tumor regression in mouse xenograft models bearing HER2 signal-dependent tumors .
Metabolic Pathways
It is known to inhibit the kinase activity of HER2, a key player in several metabolic pathways .
Transport and Distribution
Given its mechanism of action, it is likely that it interacts with transporters or binding proteins that modulate the localization or accumulation of HER2 .
Subcellular Localization
Given its target, it is likely that it localizes to areas where HER2 is present .
準備方法
TAS0728の合成には、化合物とHER2キナーゼのシステイン805との共有結合が含まれます。 this compoundの具体的な合成経路と反応条件は、専有技術であり、パブリックドメインでは完全には開示されていません。 this compoundは、経口投与可能な共有結合型阻害剤として調製されていることが知られています . This compoundの工業生産方法は、化合物の純度と有効性を確保するために、大規模合成と精製プロセスを含む可能性があります。
化学反応の分析
TAS0728は、HER2キナーゼと共有結合反応を起こします。 この結合は非常に特異的で、高濃度のATPの影響を受けません。 この化合物は、HER2、HER3、および下流エフェクターのリン酸化を強力かつ持続的に阻害し、HER2増幅乳癌細胞のアポトーシスを引き起こします . これらの反応で生成される主な生成物は、this compound-HER2複合体であり、HER2のキナーゼ活性を阻害します。
作用機序
TAS0728は、システイン805のHER2キナーゼに共有結合することにより、そのキナーゼ活性を選択的に阻害することで効果を発揮します。 この阻害は、高濃度のATPの影響を受けません。 この化合物は、変異型および野生型HER2、ならびにHER3および下流エフェクターのリン酸化を強力に阻害します。 これにより、HER2増幅乳癌細胞および腫瘍組織でアポトーシスが誘導されます . これに関与する分子標的および経路には、HER2およびHER3シグナル伝達経路が含まれ、これらは癌細胞における生存および細胞増殖シグナルの増強に関連しています .
類似の化合物との比較
This compoundは、その共有結合機構と、野生型上皮成長因子受容体よりもHER2に対する高い特異性において独特です。 類似の化合物には、ラパチニブ、アファチニブ、ネラチニブなどがあり、キナゾリンやシアノキノリンなどの異なる化学クラスに属しています . これらの化合物とは異なり、this compoundは、前臨床モデルで改善された有効性と特異性を示しており、HER2活性化癌のための有望な治療オプションとなっています .
類似化合物との比較
TAS0728 is unique in its covalent binding mechanism and high specificity for HER2 over wild-type epidermal growth factor receptor. Similar compounds include lapatinib, afatinib, and neratinib, which belong to different chemical classes such as quinazoline and cyanoquinoline . Unlike these compounds, this compound has shown improved efficacy and specificity in preclinical models, making it a promising therapeutic option for HER2-activated cancers .
生物活性
TAS0728 is an innovative oral covalent binding inhibitor specifically targeting the human epidermal growth factor receptor 2 (HER2). This compound has garnered attention due to its potential therapeutic applications in treating various advanced solid tumors characterized by HER2 or HER3 aberrations. This article details the biological activity of this compound, emphasizing its mechanism of action, clinical findings, and preclinical studies.
This compound functions as a small-molecule irreversible selective HER2 kinase inhibitor . It covalently binds to the cysteine residue at position C805 on the HER2 protein, effectively inhibiting its kinase activity. This inhibition is crucial as it disrupts the downstream signaling pathways that promote tumor growth and survival in HER2-overexpressing cancers .
Phase I Study Overview
A pivotal phase I study (NCT03410927) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors. The study involved 19 patients who received escalating doses of this compound ranging from 50 mg to 200 mg twice daily (BID) over 21-day cycles. The primary objectives included determining the maximum tolerated dose (MTD) and assessing dose-limiting toxicities (DLTs) .
Key Findings:
- Dose-Limiting Toxicities: At the highest dose of 200 mg BID, two cases of Grade 3 diarrhea were reported. Following a dose reduction to 150 mg BID, another case of Grade 3 diarrhea occurred, alongside a fatal cardiac arrest in one patient after one cycle of treatment .
- Efficacy: Among the evaluable patients, partial responses were documented in 2 out of 14 patients. The median treatment duration was approximately 81 days, with a mean relative dose intensity of 74.9% .
Table 1: Patient Characteristics and Treatment Outcomes
Characteristic | Value |
---|---|
Total Patients Enrolled | 19 |
Median Age | 57.7 years (range: 29-79) |
ECOG Performance Status | 0 or 1 |
MTD Achieved | Not determined |
Partial Responses | 2 out of 14 evaluable |
Mean Treatment Duration | 81 days |
Preclinical Studies
Preclinical investigations have demonstrated this compound's effectiveness against tumors resistant to established HER2-targeting therapies like trastuzumab and T-DM1. In xenograft models derived from breast cancer patients who had developed resistance to these therapies, this compound exhibited significant anti-tumor effects by effectively inhibiting HER2-HER3 signaling pathways .
Case Study: Resistance Models
- In vivo models established resistance through continuous exposure to trastuzumab and pertuzumab. Upon switching to this compound treatment, researchers observed a notable reduction in tumor size, indicating that tumors remained dependent on HER2-HER3 signaling despite previous treatments .
Table 2: Efficacy of this compound in Preclinical Models
Model Type | Treatment | Outcome |
---|---|---|
Trastuzumab-resistant | This compound | Significant tumor shrinkage |
T-DM1-resistant | This compound | Effective signal inhibition |
Safety Profile
The safety profile of this compound was closely monitored during clinical trials. The most common adverse events included gastrointestinal disturbances such as diarrhea and potential cardiac events. The study was halted due to unacceptable toxicity levels at higher doses, underscoring the need for careful patient selection and monitoring during treatment .
特性
IUPAC Name |
4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N8O3/c1-6-20(35)33-11-7-8-18(13-33)34-25-22(24(27)28-14-29-25)23(31-34)26(37)30-19-10-9-17(15(2)16(19)3)12-21(36)32(4)5/h6,9-10,14,18H,1,7-8,11-13H2,2-5H3,(H,30,37)(H2,27,28,29)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCIICHPRAAMGK-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)NC(=O)C2=NN(C3=NC=NC(=C23)N)C4CCCN(C4)C(=O)C=C)CC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1C)NC(=O)C2=NN(C3=NC=NC(=C23)N)[C@@H]4CCCN(C4)C(=O)C=C)CC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。